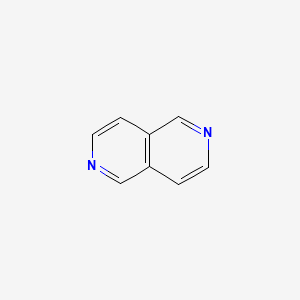

2,6-Naphthyridine

Beschreibung

Contextual Significance of Naphthyridine Isomers in Chemical Research

Naphthyridines, also known as pyridopyridines, are structural analogs of naphthalene (B1677914) where two carbon atoms are replaced by nitrogen atoms. researchgate.net There are six possible isomers of naphthyridine, each distinguished by the position of the two nitrogen atoms in the fused pyridine (B92270) rings. researchgate.netmdpi.com These isomers are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). acs.org The placement of these nitrogen atoms significantly influences the electronic distribution, reactivity, and ultimately, the biological activity of the molecule. researchgate.net

The naphthyridine scaffold is a prominent feature in numerous natural products, particularly alkaloids isolated from marine organisms and terrestrial plants. researchgate.netdntb.gov.ua In medicinal chemistry, naphthyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neurological effects. researchgate.netdntb.gov.ua This wide range of bioactivity has made them a compelling subject of research for the development of new therapeutic agents. researchgate.net For instance, derivatives of various naphthyridine isomers are being investigated as kinase inhibitors, DNA intercalators, and agents targeting the central nervous system. researchgate.netresearchgate.netderpharmachemica.com

Historical Overview of Naphthyridine Chemistry

The study of naphthyridines dates back to the late 19th century. The first derivative of a naphthyridine ring system, specifically a 1,8-naphthyridine, was synthesized by Reissert in 1893. mdpi.comdntb.gov.ua This marked the beginning of dedicated research into this class of heterocyclic compounds. It wasn't until 1927 that the first unsubstituted naphthyridines, the 1,5- and 1,8-isomers, were synthesized. mdpi.com The parent compound of the focus of this article, 2,6-naphthyridine, was isolated later, in 1965. mdpi.com Early research primarily focused on the synthesis and characterization of the different isomers. Over the decades, and with the advancement of analytical techniques, the focus has shifted towards the development of novel synthetic methodologies and the exploration of the vast therapeutic potential of naphthyridine derivatives. researchgate.netderpharmachemica.com

Unique Structural Features of this compound

This compound possesses a molecular formula of C₈H₆N₂ and is one of the six structural isomers of pyridopyridine. researchgate.netbenthamdirect.com It is a white solid with a melting point of 114–115 ºC, which is notably the highest among the six naphthyridine isomers. acs.org The defining feature of this compound is the placement of the nitrogen atoms at positions 2 and 6 of the bicyclic system.

This specific arrangement of nitrogen atoms imparts a unique electronic and chemical character to the molecule. The nitrogen atoms, being more electronegative than carbon, create regions of lower electron density, which influences the molecule's reactivity towards electrophilic and nucleophilic reagents. The synthesis of this compound and its derivatives can be achieved through various methods, including the cyclization of pyridine derivatives. derpharmachemica.comcdnsciencepub.com For example, a common precursor for the synthesis of the this compound scaffold is 4-cyano-3-pyridylacetonitrile. derpharmachemica.com

Table 1: Comparison of Naphthyridine Isomer Melting Points

| Naphthyridine Isomer | Melting Point (°C) |

| 1,5-Naphthyridine | 75 |

| 1,6-Naphthyridine (B1220473) | <40 |

| 1,7-Naphthyridine | 63-64 |

| 1,8-Naphthyridine | 98 |

| This compound | 114-115 |

| 2,7-Naphthyridine | 95-96 |

This table presents the melting points for the parent, unsubstituted naphthyridine isomers, highlighting the comparatively high melting point of this compound.

Scope and Objectives of Current this compound Research

The broad spectrum of biological activity associated with the this compound scaffold is the primary driver for the ongoing development of new compounds containing this moiety. researchgate.netbenthamdirect.com Current research is multifaceted, with a significant focus on medicinal chemistry and materials science.

In the realm of drug discovery, researchers are actively designing and synthesizing novel this compound derivatives to target a variety of diseases. Key objectives include:

Anticancer Agents: The development of this compound analogues as selective inhibitors of specific enzymes implicated in cancer progression, such as Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma. researchgate.net Benzo[c] researchgate.netbenthamdirect.comnaphthyridine derivatives are also being investigated as inhibitors of protein kinase CK2. evitachem.com

Central Nervous System (CNS) Agents: Exploration of this compound derivatives for their potential effects on the central nervous system. researchgate.netbenthamdirect.com This includes research into their utility as scaffolds for monoamine oxidase (MAO) inhibitors, which have applications in the treatment of neurodegenerative diseases.

Antimicrobial and Antiviral Agents: Continued investigation into the antimicrobial and antiviral properties of new this compound compounds. researchgate.net

Beyond medicinal applications, the unique electronic properties of the this compound core make it an attractive candidate for applications in materials science. Research in this area includes its use as a building block for:

Organic Electronics: The synthesis of mono- and bis-naphthyridine centered tridentate ligands for the creation of ruthenium complexes, which can have applications in molecular switches and sensors. diva-portal.org

Organic Light-Emitting Diodes (OLEDs): The investigation of naphthyridine derivatives as components of luminescent materials.

The development of efficient and environmentally friendly synthetic methods, such as microwave-assisted synthesis, is also a key objective to facilitate the production of these valuable compounds in higher yields and purity. derpharmachemica.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-3-9-6-8-2-4-10-5-7(1)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNMISUJOQAFRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179941 | |

| Record name | 2,6-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253-50-9 | |

| Record name | 2,6-Naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Naphthyridine and Its Derivatives

Derivatization Strategies for the 2,6-Naphthyridine Core

Halogenation and Amination Reactions

Halogenation and amination are fundamental reactions for functionalizing the this compound core, enabling further derivatization.

Halogenation: The introduction of halogen atoms, particularly chlorine, at specific positions of the naphthyridine ring is a common strategy. For instance, 1,3-dichloro-2,6-naphthyridine (B13897334) can be synthesized via cyclocondensation or direct chlorination of this compound precursors using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) vulcanchem.com. A documented route involves the cyclization of a substituted pyridinyl amine with polyhydroxy compounds, followed by oxidation to N-oxides and subsequent chlorination with POCl₃, yielding chlorinated naphthyridine intermediates . In other studies, bromination of 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines has been reported, yielding various bromo-substituted derivatives. For example, the bromination of 1,6-naphthyridine (B1220473) can produce 3-bromo-, 8-bromo-, and 3,8-dibromo-1,6-naphthyridines acs.org.

Amination: The introduction of amino groups is typically achieved through nucleophilic substitution reactions on halogenated naphthyridines. For example, the chlorine atoms at the 1 and 3 positions of 1,3-dichloro-2,6-naphthyridine are reactive towards nucleophiles, allowing for the synthesis of 1,3-diamino derivatives through reactions with primary amines vulcanchem.com. The Chichibabin amination reaction, a direct amination method, has been employed on 1,5-, 1,6-, and 1,8-naphthyridines, yielding the corresponding 2-amino derivatives acs.org.

Introduction of Diverse Functional Groups

Beyond halogens and amines, a variety of other functional groups can be introduced onto the this compound scaffold, expanding its chemical diversity.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are powerful tools for attaching aryl or alkyl groups. For example, 1,3-dichloro-2,6-naphthyridine can participate in Suzuki-Miyaura couplings with arylboronic acids to introduce aromatic groups at the chlorine-bearing positions vulcanchem.com. Similarly, C–H activation-annulation processes, often rhodium-catalyzed, can be used to assemble polyaryl-substituted this compound derivatives from fumaric acid and diaryl alkynes thieme-connect.com.

Nucleophilic Substitution: The reactivity of halogenated naphthyridines, such as 1,3-dichloro-2,6-naphthyridine, towards nucleophiles allows for the introduction of various functionalities, including oxygen and nitrogen nucleophiles vulcanchem.com. For instance, hydrolysis of the dichloro derivative with aqueous NaOH can yield hydroxylated naphthyridines vulcanchem.com.

Other Functionalizations: Methods involving the functionalization of pyridine (B92270) precursors before cyclization are also employed. For example, the synthesis of 4-methyl-2,6-naphthyridine (B15350474) involves the cyclization of 2-(4-cyano-3-pyridyl)propionitrile, followed by a series of reactions, including diazotization and substitution steps cdnsciencepub.comrroij.com.

Synthesis of Fused this compound Systems

The construction of more complex fused ring systems incorporating the this compound moiety is a key strategy for generating novel molecular architectures.

Cyclization Reactions: Various cyclization strategies are utilized. For instance, the synthesis of fused 1,6-naphthyridin-2(1H)-ones can be achieved by constructing the ring system from pre-formed pyridine or pyridone precursors mdpi.com. Methods involving the cyclization of substituted pyridylacetonitriles have been reported, leading to amino- and bromo-substituted 2,6-naphthyridines derpharmachemica.com. Palladium-catalyzed amination of nitriles derived from pyridine precursors can lead to fused pyrrolo[2,3-c]-2,6-naphthyridine systems researchgate.net.

Annulation Strategies: Rhodium-catalyzed C–H activation followed by [2+4] cycloaddition-annulation processes can assemble polyaryl-substituted this compound derivatives from fumaric acid and diaryl alkynes thieme-connect.com. Furthermore, tandem cyclization-amination reactions, as seen in the formation of dihydronaphthyridines from 2-vinyl-3-acylpyridines, can be adapted for constructing fused systems vulcanchem.com.

Synthetic Challenges and Future Directions in this compound Synthesis

Despite significant advancements, the synthesis of this compound derivatives presents ongoing challenges that drive research towards more efficient and selective methodologies.

Regioselectivity and Yield Optimization

Achieving high regioselectivity and optimizing reaction yields remain critical challenges in the synthesis of this compound derivatives.

Regioselectivity: Controlling the precise position of functional group introduction, especially during halogenation or substitution reactions on multiply substituted naphthyridines, can be difficult acs.org. For example, while palladium-catalyzed hydrogenation of naphthyridines can show selectivity, the precise control can be influenced by steric and electronic effects, requiring careful catalyst selection acs.org. In some cyclization reactions, multiple isomers can form, necessitating efficient separation techniques .

Development of Novel Precursors and Catalysts

The discovery of new starting materials and catalytic systems is pivotal for overcoming synthetic hurdles and expanding the accessibility of this compound scaffolds.

Novel Precursors: The development of readily available and versatile precursors is key. For example, routes starting from substituted pyridines or acyclic compounds are continuously explored researchgate.netbenthamdirect.com. The use of specific pyridine derivatives, such as 4-cyano-3-pyridylacetonitrile, has proven effective for generating various this compound derivatives under optimized conditions derpharmachemica.comrroij.com.

Novel Catalysts: Advancements in catalysis, particularly transition-metal catalysis, have opened new avenues for naphthyridine synthesis. Rhodium-catalyzed C–H activation and annulation reactions have been employed for the synthesis of polyaryl-substituted 2,6-naphthyridines thieme-connect.com. Furthermore, the exploration of heterogeneous catalysts, such as KF/basic alumina, has enabled regioselective, one-pot syntheses of functionalized mdpi.comCurrent time information in Bangalore, IN.-naphthyridines tandfonline.com. The development of catalysts that promote selective hydrogenation of specific rings within naphthyridine systems is also an active area of research acs.org.

Reactivity and Transformation Pathways of 2,6 Naphthyridine

Nucleophilic and Electrophilic Substitution Reactions on the 2,6-Naphthyridine Scaffold

The presence of two nitrogen atoms within the fused ring system significantly impacts the electron distribution, rendering the this compound core generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. Conversely, it is more prone to nucleophilic aromatic substitution (SNAr), particularly when activating substituents are present.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound derivatives, especially those bearing good leaving groups like halogens. The general mechanism for SNAr involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized Meisenheimer complex (a carbanionic intermediate), followed by the elimination of the leaving group to restore aromaticity masterorganicchemistry.com. Electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, significantly accelerate this process by stabilizing the negative charge in the intermediate masterorganicchemistry.com.

Electrophilic substitution, while less common, can occur under specific conditions. For instance, the nitrogen atoms themselves can be targets for electrophiles (e.g., alkyl halides) leading to N-alkylation mdpi.com. In some cases, electrophilic attack might occur on the carbon framework, as suggested by the potential for bromination at the C-4 position of certain substituted 2,6-naphthyridines derpharmachemica.com.

The nature and position of substituents profoundly influence the reactivity and regioselectivity of substitution reactions on the this compound scaffold.

Halogen Substituents: Halogen atoms, particularly at positions like C-1 and C-3, significantly activate the ring towards nucleophilic aromatic substitution derpharmachemica.comrroij.combeilstein-journals.orgnsc.ru. For example, 1,3-dichloro-2,6-naphthyridine (B13897334) readily undergoes SNAr reactions with various nucleophiles . Similarly, dibromo derivatives are reactive towards nucleophiles like hydrazine (B178648) derpharmachemica.comrroij.com. In halogenated 4-methyl-2,6-naphthyridines, the C-1 position typically exhibits greater reactivity than C-3, a trend also observed in analogous halogenated isoquinolines rroij.com.

Alkyl Substituents: Alkyl groups, such as a methyl group at C-4, can influence regioselectivity. A methyl substituent at C-4 has been shown to direct substitution to the C-1 position rroij.com.

Electronic Effects: Electron-donating groups can alter the electron density distribution, potentially affecting both electrophilic and nucleophilic substitution patterns. Conversely, electron-withdrawing groups enhance the electrophilicity of the ring carbons, favoring nucleophilic attack.

Table 1: Nucleophilic Substitution Reactions on Halogenated 2,6-Naphthyridines

| Halogenated Naphthyridine | Nucleophile | Conditions | Product | Reference |

| 1,3-Dichloro-2,6-naphthyridine | Amines/Thiols | Polar aprotic solvent (e.g., DMF), 80–120°C | Substituted 1,3-diamino/dithio-2,6-naphthyridines | |

| 1,3-Dibromo-4-methyl-2,6-naphthyridine | Sodium methoxide | Methanolic solution | 3-Bromo-1-methoxy-4-methyl-2,6-naphthyridine | cdnsciencepub.com |

| 1,3-Dibromo-2,6-naphthyridine | Hydrazine hydrate (B1144303) | Dioxane, room temperature | 1,3-Dihydrazino-2,6-naphthyridine | derpharmachemica.comrroij.com |

| 4-Chloro-2-methyl-6-phenylbenzo[c] derpharmachemica.comsmolecule.comnaphthyridine | Nitrogen/Sulfur nucleophiles | Not specified | Substituted derivatives | nsc.ru |

Mechanistic Studies of Substitution Reactions

Oxidation and Reduction Reactions

The this compound core can undergo both oxidation and reduction.

Oxidation: Oxidation reactions can introduce functional groups such as hydroxyl or carbonyl moieties onto the ring system. Common oxidizing agents include potassium permanganate (B83412) and chromium trioxide smolecule.com. N-oxidation, leading to naphthyridine N-oxides, is also a known transformation pathway mdpi.com.

Reduction: Reduction typically leads to the formation of more saturated derivatives of the naphthyridine ring. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), is a standard method for achieving this smolecule.com. Selective hydrogenation of naphthyridine isomers can be achieved using different metal catalysts. For instance, ruthenium-catalyzed hydrogenation of this compound favors reduction at the more basic nitrogen site, influenced by pKa values, while palladium catalysts are more sensitive to steric effects acs.org. It is important to note that the catalytic reduction of halogenated naphthyridines may not always be selective and can sometimes lead to partial reduction of the ring system itself derpharmachemica.comrroij.com.

Table 2: Reduction of Naphthyridines

| Substrate | Catalyst/Reagent | Conditions | Product | Reference |

| This compound | Ru catalyst | DCE, 50 °C, 18 h (H2) | Tetrahydro-2,6-naphthyridine (ring A) | acs.org |

| This compound | Pd/C | MeOH, 50 °C, 18 h (H2) | Tetrahydro-2,6-naphthyridine (ring A) | acs.org |

| 1,3-Dibromo-2,6-naphthyridine | Hydrazine hydrate | Dioxane, room temperature; then CuS04/AcOH | This compound | derpharmachemica.comrroij.com |

Ring-Opening and Rearrangement Reactions

While less extensively documented for the parent this compound, certain derivatives can undergo ring-opening and rearrangement reactions. For example, thermal rearrangement of specific chromeno[2,3-b]pyridine derivatives can lead to benzo[b] cdnsciencepub.comsmolecule.comnaphthyridine structures via an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism mdpi.com. Additionally, Smiles rearrangements have been observed in certain substituted 2,7-naphthyridine (B1199556) systems mdpi.com. These transformations highlight the potential for complex structural modifications within naphthyridine chemistry.

Metal-Catalyzed Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of halogenated naphthyridines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cobalt-Catalyzed Couplings: Cobalt catalysis has proven effective for the cross-coupling of halogenated naphthyridines with organomagnesium (Grignard) and organozinc reagents acs.orgnih.gov. These reactions allow for the introduction of alkyl and aryl substituents onto the naphthyridine core, often with good yields and tolerance for various functional groups acs.orgnih.gov. For instance, CoCl2 catalyzes the alkylation of chloronaphthyridines with alkylmagnesium halides acs.orgnih.gov, and arylzinc halides undergo smooth cross-couplings with naphthyridines in the presence of CoCl2·2LiCl and sodium formate (B1220265) acs.org.

Palladium-Catalyzed Couplings: Palladium catalysis is widely employed for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings, involving halogenated naphthyridines beilstein-journals.orgdiva-portal.orgmdpi.comthieme-connect.de. These methods are crucial for attaching aryl, alkynyl, and other organic fragments to the naphthyridine scaffold. Sequential palladium-catalyzed reactions allow for the differential functionalization of naphthyridines bearing multiple reactive sites mdpi.com.

Nickel-Catalyzed Couplings: Nickel complexes, particularly those supported by naphthyridine ligands, have emerged as catalysts for photoinduced C–O and C–N cross-coupling reactions, offering pathways for amine and alcohol formation under mild conditions chemistryviews.org.

Table 3: Metal-Catalyzed Coupling Reactions of Halogenated Naphthyridines

| Halogenated Naphthyridine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| Chloro-2,7-naphthyridines | Alkylmagnesium halide | CoCl2 (5%), THF | Alkylated naphthyridines | acs.orgnih.gov |

| Chloro- and Iodonaphthyridines | Arylzinc halide | CoCl2·2LiCl (5%), Sodium formate (50%) | Arylated naphthyridines | acs.orgnih.gov |

| 7-Chloro-3-iodo-1,6-naphthyridin-2(1H)-ones | Arylboronic acids | Pd-catalyzed sequential Suzuki–Miyaura couplings | Diaryl-substituted naphthyridones | mdpi.com |

| 4-Bromobenzo[c] derpharmachemica.comnaphthyridine | Organometallic reagents | Pd-catalyzed cross-coupling (Suzuki, Stille) | 4-substituted derivatives | beilstein-journals.org |

| Aryl Bromides | Amines/Alcohols | Ni(II) chloro complex with 2,7-dimethyl-1,8-naphthyridine (B83737) ligand, blue/purple LED light | C-N or C-O coupled products | chemistryviews.org |

| 1,3-Dibromo-4-methyl-2,6-naphthyridine | Hydrazine hydrate | Reaction with hydrazine hydrate followed by oxidation with copper sulfate (B86663) (dehalogenation) | 4-Methyl-2,6-naphthyridine (B15350474) | derpharmachemica.comrroij.com |

List of Compounds Mentioned:

this compound

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid

1,3-Dichloro-2,6-naphthyridine

3-Amino-1-bromo-4-methyl-2,6-naphthyridine

4-Methyl-2,6-naphthyridine

1,3-Dibromo-4-methyl-2,6-naphthyridine

1,3-Dihydrazino-4-methyl-2,6-naphthyridine

3-Amino-1-bromo-2,6-naphthyridine

1,3-Dibromo-2,6-naphthyridine

1,3-Dihydrazino-2,6-naphthyridine

4-Cyano-3-pyridylacetonitrile

2-(4-Cyano-3-pyridyl)propionitrile

3-Amino-1-methoxy-4-methyl-2,6-naphthyridine

3-Bromo-1-methoxy-4-methyl-2,6-naphthyridine

3-Bromo-1-hydroxy-4-methyl-2,6-naphthyridine

4-Chloro-2-methyl-6-phenylbenzo[c] derpharmachemica.comsmolecule.comnaphthyridine

1,5-Naphthyridine

1,7-Naphthyridine

1,8-Naphthyridine

2,7-Naphthyridine

2,6-Dichloro-1,5-naphthyridine

1,5-Dichloro-2,6-naphthyridine

1-Chloro-2,6-naphthyridine

2-(2-thienyl)-6-tributylstannylpyridine

7-Chloro-3-iodo-1,6-naphthyridin-2(1H)-one

4-Bromobenzo[c] derpharmachemica.comnaphthyridine

4-Chloro-5-methylbenzo[c] derpharmachemica.comnaphthyridine

Benzo[h] cdnsciencepub.comsmolecule.comnaphthyridine derivatives

4-Hydroxybenzo[h] cdnsciencepub.comsmolecule.comnaphthyridine-2,5-dione

2,8-Dichloroquinolin-4-amine

4,5,7-Trichloro-3-(2-chloroethyl)-2-methylbenzo[h] cdnsciencepub.comsmolecule.comnaphthyridine

Chromeno[2,3-b]pyridines

5,6,7,8,9,10-Hexahydrobenzo[b] cdnsciencepub.comsmolecule.comnaphthyridine

1,3-Diamino-2,7-naphthyridines

1-Amino-3-oxo-2,7-naphthyridines

1-Amino-3-chloro-2,7-naphthyridines

1-Amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,6-Naphthyridine and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, particularly protons (¹H) and carbon-13 (¹³C). For naphthyridine systems, NMR spectroscopy is crucial for confirming the connectivity of atoms and the arrangement of substituents.

Proton NMR (¹H-NMR) Applications

Proton NMR spectroscopy is highly sensitive to the local electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton signal is influenced by nearby electronegative atoms, π-electron systems, and steric effects. For aromatic compounds like naphthyridines, ¹H-NMR spectra typically exhibit signals in the δ 7-9 ppm range, corresponding to the aromatic protons. The coupling patterns (splitting of signals due to neighboring non-equivalent protons) provide information about the connectivity of these protons.

While specific ¹H-NMR data for the parent this compound was not detailed in the provided search results, related naphthyridine isomers and derivatives exhibit characteristic signals for their aromatic protons. For instance, ¹H-NMR studies on 1,6-naphthyridine (B1220473) show distinct signals for its protons, with chemical shifts typically ranging from approximately 7.5 to 9.3 ppm, reflecting the different electronic environments of the protons on the fused ring system chemicalbook.com. The analysis of coupling constants (J values) further aids in assigning specific proton positions within the naphthyridine core.

Carbon-13 NMR (¹³C-NMR) Applications

Carbon-13 NMR spectroscopy provides complementary structural information by detecting the ¹³C nuclei. The chemical shifts of ¹³C nuclei are highly sensitive to their electronic environment, hybridization, and neighboring atoms. For aromatic carbons in naphthyridines, ¹³C-NMR signals typically appear in the δ 110-160 ppm range. The presence of nitrogen atoms in the ring system influences the chemical shifts of adjacent carbon atoms.

Studies on naphthyridines have demonstrated the utility of ¹³C-NMR for structural assignment oup.com. For example, ¹³C NMR has been employed to correlate chemical shifts with calculated electron densities, aiding in the unambiguous assignment of signals for various naphthyridine isomers oup.com. While specific ¹³C-NMR data for this compound itself was not explicitly detailed in the provided snippets, research on related naphthyridine derivatives has shown that ¹³C NMR can effectively differentiate between various carbon environments within the fused heterocyclic framework oup.comdut.ac.za.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopies that probe the molecular vibrations of a compound. These techniques are valuable for identifying functional groups and confirming the presence of specific bond types within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes molecules to vibrate. Different functional groups absorb IR radiation at characteristic frequencies (wavenumbers). For aromatic heterocyclic compounds like naphthyridines, key absorptions are expected from C=C and C=N stretching vibrations within the aromatic rings, typically observed in the region of 1500-1650 cm⁻¹ pressbooks.publibretexts.org. C-H stretching vibrations for aromatic systems usually appear above 3000 cm⁻¹ pressbooks.pubvscht.cz. While specific IR data for this compound was not detailed in the provided search results, these general absorption regions are characteristic of the naphthyridine scaffold.

Raman Spectroscopy: Raman spectroscopy, conversely, measures the inelastic scattering of light, which also provides information about molecular vibrations. A vibrational mode is Raman-active if it causes a change in the molecule's polarizability libretexts.org. Similar to IR spectroscopy, Raman spectra of aromatic compounds reveal characteristic bands corresponding to ring stretching and C-H bending vibrations. The "fingerprint" region (600-1800 cm⁻¹) is particularly useful for identifying specific molecular structures physicsopenlab.org. Specific Raman spectroscopic data for this compound was not found in the provided search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study electronic transitions within molecules, typically involving π-electrons in conjugated systems. Absorption of UV-Vis light promotes electrons from the ground electronic state to higher energy excited states. The wavelengths at which a molecule absorbs light (λmax) and the intensity of absorption (molar absorptivity, ε) provide information about the extent of conjugation and the nature of the electronic transitions du.edu.eg.

Naphthyridines, being aromatic heterocycles with conjugated π-electron systems, exhibit characteristic absorption bands in the UV-Vis spectrum. These absorptions are generally attributed to π to π* transitions du.edu.eg. While specific UV-Vis absorption maxima for this compound were not detailed in the provided search results, studies on related naphthyridine systems, such as 1,5-naphthyridines, show that their absorption spectra are solvent-dependent and indicative of their electronic structure researchgate.net. Derivatives incorporating extended conjugation, like dipyrrolo[2,1-g] asianpubs.orgnaphthyridine systems, also display distinct UV-Vis absorption profiles researchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining information about its structure through the analysis of fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum directly corresponds to the molecular weight of the compound.

For naphthyridine derivatives, MS analysis can reveal characteristic fragmentation pathways. For example, in related pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines, fragmentation often involves the initial loss of a carbon monoxide (CO) molecule (m/z 28), followed by other fragments such as halogens, halogen acids, or hydrogen cyanide (HCN) asianpubs.orgresearchgate.net. The parent ion peak for 1,6-naphthyridine has been reported at m/z 130 chemicalbook.com. While specific fragmentation patterns for the parent this compound were not detailed in the provided search results, these general fragmentation behaviors are typical for nitrogen-containing polycyclic aromatic compounds.

X-ray Crystallography for Solid-State Structure Determination

For naphthyridine compounds, X-ray crystallography has been employed to elucidate their solid-state structures, providing insights into molecular packing and intermolecular interactions within the crystal lattice figshare.comopenrepository.com. These studies are crucial for understanding how the molecular structure influences bulk properties and solid-state behavior. While specific crystallographic data for the parent this compound was not detailed in the provided search results, the technique is fundamental for confirming the precise arrangement of atoms in crystalline samples of naphthyridine derivatives.

Theoretical and Computational Studies of 2,6 Naphthyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides a robust framework for calculating various molecular properties.

DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry of 2,6-naphthyridine. These optimizations yield precise bond lengths and angles, providing insights into the molecule's fundamental structure and stability. Studies often focus on charge distribution and atomic charges (e.g., Mulliken charges) to understand electron localization and potential reactive sites within the molecule materialsciencejournal.orgresearchgate.netnih.govkbhgroup.in. For instance, the electronic structure of naphthyridine derivatives has been investigated to understand charge density and distribution, which is crucial for predicting chemical behavior materialsciencejournal.orgresearchgate.netnih.gov.

A key aspect of DFT studies involves the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests lower energy required for electronic excitation and thus higher reactivity. DFT calculations have been used to determine these energy levels for various naphthyridine derivatives, revealing gaps that correlate with their electronic properties materialsciencejournal.orgresearchgate.netkbhgroup.inphyschemres.orgirjweb.comscirp.org. For example, a study on a similar heterocyclic system reported a HOMO-LUMO gap of 4.54 eV, indicating stability materialsciencejournal.org. Another study on a porphyrin complex, which shares aromatic characteristics, reported a HOMO-LUMO gap of 0.9042 eV using B3LYP/6-311G(d,p) physchemres.org.

DFT is also instrumental in predicting vibrational spectra, including Infrared (IR) and Raman spectroscopy. By calculating vibrational frequencies and normal modes, researchers can assign observed spectral bands and validate molecular structures. Studies often compare computed vibrational frequencies with experimental IR and Raman data, finding good agreement when using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)) materialsciencejournal.orgnih.govkbhgroup.innih.govresearchgate.netscifiniti.comrjptonline.org. These calculations help in understanding the molecular vibrations and the forces governing them.

Frontier Molecular Orbital (FMO) Analysis

Quantum Chemical Modeling of Reactivity

Quantum chemical methods, including DFT, are employed to model and predict the chemical reactivity of this compound. By analyzing parameters such as Fukui functions and electrophilicity indices, researchers can identify potential sites for nucleophilic or electrophilic attack materialsciencejournal.orgnih.govrsc.org. For instance, DFT calculations can predict electrophilic Fukui indices, which help in identifying reactive sites for substitution reactions on the naphthyridine core . Quantum chemical analysis, in general, is used to describe chemical reactivity through Frontier Molecular Orbitals (FMOs) rjptonline.orgdntb.gov.ua.

Prediction of Spectroscopic Properties through Computational Methods

Beyond vibrational spectroscopy, computational methods are used to predict other spectroscopic properties, such as UV-Visible absorption spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate UV-Vis spectra by calculating electronic excitations and oscillator strengths materialsciencejournal.orgresearchgate.netkbhgroup.inmdpi.comfaccts.deijcce.ac.ir. These theoretical spectra are then compared with experimental data to validate the computational model and understand the electronic transitions responsible for the observed absorption bands materialsciencejournal.orgresearchgate.netkbhgroup.inmdpi.comfaccts.deijcce.ac.ir. For NMR, computational methods can predict chemical shifts based on molecular structure and electronic environment, aiding in the assignment of experimental NMR spectra utwente.nlchemaxon.comfaccts.de.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior and conformational landscape of molecules. While direct MD simulations specifically on the parent this compound molecule are less frequently reported in the initial search results, this technique is widely applied to related heterocyclic systems and biomolecules. MD simulations can provide insights into how molecules move and interact over time, which is crucial for understanding their function and behavior in different environments, including biological systems ou.edudovepress.comresearchgate.netnih.govresearchgate.net. Conformational analysis using computational methods can also be performed to identify stable molecular arrangements.

Applications of 2,6 Naphthyridine in Medicinal Chemistry

2,6-Naphthyridine as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a foundation for diverse drug discovery programs. This compound fits this description due to its rigid, planar structure and the presence of nitrogen atoms that can participate in hydrogen bonding and coordinate with metal ions, facilitating interactions with various biomolecules researchgate.netmdpi.comresearchgate.netmdpi.com. Its versatility in synthetic modification allows for the fine-tuning of physicochemical properties and biological activity, enabling the exploration of extensive chemical space. The scaffold's ability to mimic natural products and its presence in compounds with established biological relevance further underscore its privileged status in medicinal chemistry researchgate.netmdpi.commdpi.com.

Biological Activities of this compound Derivatives

The derivatives of this compound have demonstrated a wide array of pharmacological activities, making them attractive candidates for therapeutic intervention across various disease areas.

This compound derivatives have shown significant promise in anticancer drug development, primarily through their ability to inhibit key signaling pathways involved in cancer progression, particularly by targeting protein kinases.

One notable area of research involves the inhibition of Casein Kinase 2 (CK2), a pleiotropic enzyme implicated in cell proliferation, survival, and tumorigenesis. The compound 1c , a derivative of 5-(3-chlorophenylamino)benzo[c] researchgate.netnih.govnaphthyridine, has demonstrated potent CK2 inhibitory activity with high selectivity, alongside significant inhibition of cancer stem cell (CSC) properties nih.govacs.org. This compound also exhibited favorable antiproliferative and antitumor activity in preclinical models, showing promise as a potential anticancer agent nih.gov. The lead compound, CX-4945, a clinical-stage CK2 inhibitor, has a reported Ki value of 0.38 nM acs.org.

Another important class of targets for naphthyridine derivatives are Protein Kinases C (PKC). Several studies have reported this compound derivatives as potent PKC inhibitors. For instance, compound 11 demonstrated significant inhibitory activity against PKC-α (IC50 = 829 nM) and PKC-ε (IC50 = 5 nM) nih.govresearchgate.nettandfonline.com. Similarly, compound AEB071 showed potent inhibition against PKC-α (IC50 = 2.1 nM) and PKC-ε (IC50 = 6.1 nM) nih.govtandfonline.com. Compound 23 , a novel pyrrolopyrazole derivative, exhibited a Ki of 29 nM against PKC-βII researchgate.net. Furthermore, derivatives bearing a 1,6-naphthyridine (B1220473) scaffold have been identified as MET and VEGFR-2 inhibitors, with reported IC50 values of 9.8 nM and 8.8 nM, respectively, indicating their potential in targeting cancer-related signaling pathways japsonline.com. Aaptamine, a naphthyridine alkaloid, has also displayed cytotoxic effects against various cancer cell lines, with IC50 values ranging from 10.47 to 15.03 μg/mL nih.gov.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound Name/Identifier | Target/Activity | Potency (IC50/Ki) | Reference(s) |

| 1c | CK2 inhibition | High selectivity | nih.govacs.org |

| CX-4945 | CK2 inhibition | Ki = 0.38 nM | acs.org |

| Compound 11 | PKC-α inhibition | IC50 = 829 nM | nih.govresearchgate.nettandfonline.com |

| Compound 11 | PKC-ε inhibition | IC50 = 5 nM | nih.govresearchgate.nettandfonline.com |

| AEB071 | PKC-α inhibition | IC50 = 2.1 nM | nih.govtandfonline.com |

| AEB071 | PKC-ε inhibition | IC50 = 6.1 nM | nih.govtandfonline.com |

| Compound 23 | PKC-βII inhibition | Ki = 29 nM | researchgate.net |

| Pyridine-1,6-naphthyridine derivatives | MET inhibition | IC50 = 9.8 nM | japsonline.com |

| Pyridine-1,6-naphthyridine derivatives | VEGFR-2 inhibition | IC50 = 8.8 nM | japsonline.com |

| Aaptamine | Cytotoxicity | IC50 = 10.47–15.03 μg/mL | nih.gov |

Naphthyridine derivatives, including those based on the this compound scaffold, exhibit a broad spectrum of anti-infectious properties. Research has demonstrated their efficacy against various bacterial, fungal, viral, and parasitic pathogens.

Antibacterial and Antifungal Activity: Studies have reported significant antibacterial activity for naphthyridine derivatives. For instance, canthin-6-one (B41653) displayed an MIC of 15.62 µg/mL against Bacillus cereus nih.gov. Canthin-6-one (1) and 10-methoxycanthin-6-one (2) showed potent antifungal activity, with MIC values of 3.91 and 7.81 µg/mL, respectively, against Fusarium graminearum and Fusarium solani nih.gov. These compounds also demonstrated strong antibacterial activity against Staphylococcus aureus (MICs of 0.49 and 3.91 µg/mL) and methicillin-resistant Staphylococcus aureus (MRSA) strains (MICs of 0.98 and 3.91 µg/mL) nih.gov. Triazolo[4,3-a] nih.govtandfonline.comnaphthyridine derivatives (compounds 59a–c) showed maximal inhibition zones against Gram-positive and Gram-negative bacteria, including S. aureus, B. subtilis, E. coli, and K. pneumoniae, comparable to ciprofloxacin (B1669076) mdpi.com.

Antiviral Activity: Naphthyridine compounds have also shown promise as antiviral agents. A 1,6-naphthyridine derivative, compound A1 , demonstrated high anti-human cytomegalovirus (HCMV) activity, with IC50 values 39- to 223-fold lower than ganciclovir (B1264) nih.gov. This compound was also found to be equipotent to acyclovir (B1169) against HSV-1 and 21.5-fold more potent against HSV-2 nih.gov. Naphthyridine I, an inhibitor of HIV integrase, exhibited an IC50 of 10 nM acs.org.

Antiparasitic Activity: Canthin-6-one has demonstrated antiparasitic effects in mice infected with Trypanosoma cruzi, showing efficacy in both acute and chronic infection models nih.gov.

DNA Intercalation and Related Mechanisms of Action

Naphthyridine derivatives, including those based on the this compound core, are recognized for their ability to interact with biological macromolecules, particularly DNA. These interactions are often implicated in their cytotoxic and anticancer effects mdpi.com. Mechanisms such as DNA intercalation, where planar aromatic systems insert themselves between DNA base pairs, can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis ekb.egekb.eg. Furthermore, some naphthyridine compounds function as topoisomerase inhibitors, enzymes crucial for managing DNA topology during cellular processes. By inhibiting these enzymes, naphthyridines can induce DNA damage and trigger programmed cell death in rapidly dividing cancer cells mdpi.comekb.eg. The induction of apoptosis, a key mechanism for eliminating cancerous cells, has been observed in studies involving naphthyridine-based compounds mdpi.com.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of any chemical scaffold. For this compound derivatives, SAR investigations have revealed that modifications to the core structure significantly influence their biological activity and target selectivity researchgate.netresearchgate.netx-mol.netdntb.gov.ua. For instance, the incorporation of specific substituents, such as pyridine (B92270) rings or fluorine atoms, has been shown to enhance potency and selectivity for particular biological targets, such as kinases researchgate.net. Studies involving benzo[de] researchgate.netnih.govnaphthyridine and benzo[c] researchgate.netnih.govnaphthyridine scaffolds have highlighted the critical role of substituent positioning and chemical nature in modulating interactions with targets like serotonin (B10506) receptors and protein kinases (e.g., CK2) researchgate.netx-mol.net. These findings underscore the importance of rational design in developing potent and selective this compound-based therapeutic agents.

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological evaluation of this compound derivatives has demonstrated promising results in both in vitro and in vivo preclinical studies. Compounds incorporating the this compound scaffold have shown significant biological activity against various cancer cell lines and in animal models.

Applications of 2,6 Naphthyridine in Materials Science

Organic Light-Emitting Materials and Devices (OLEDs)

2,6-Naphthyridine derivatives have demonstrated considerable promise as electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs) acs.org. These materials are crucial for efficient charge transport and device performance in OLEDs, particularly in phosphorescent OLEDs (PHOLEDs) designed for red, green, and blue emission acs.org.

The structural incorporation of the this compound core has led to the development of ETMs exhibiting desirable properties such as a high glass-transition temperature (Tg) and excellent electron mobility (μe). For instance, specific this compound derivatives have been synthesized with a remarkably high glass-transition temperature (Tg) of 282 °C, contributing to the thermal stability of OLED devices acs.org. Furthermore, these materials have achieved electron mobilities exceeding 10–2 cm2 V–1 s–1, setting new benchmarks for ETMs in OLED applications acs.org. While specific external quantum efficiency (EQE) or power efficiency (PE) figures for purely this compound-based ETMs are not detailed in the provided snippets, the high electron mobility and Tg indicate their significant potential.

Table 1: Performance of this compound Derivatives in OLEDs

| Compound/Derivative | Role in OLED | Electron Mobility (cm²/Vs) | Glass-Transition Temp. (Tg, °C) | Other Metrics | Citation |

| This compound derivatives | Electron Transporting Material (ETM) | > 10–2 | 282 | Suitable for red, green, blue phosphorescent OLEDs | acs.org |

Optoelectronic Devices and Photochromic Materials

The inherent electronic properties of this compound derivatives also position them as candidates for broader optoelectronic applications. While specific details on photochromic materials directly derived from the this compound core are not extensively detailed in the provided search results, naphthyridine-based compounds, in general, have been explored for photochromic behavior and applications in optoelectronic devices researchgate.net. Their rigid planar structure and potential for tunable luminescence also suggest their utility as fluorescent probes in biochemical assays ontosight.ai.

Conjugated Polymers and Organic Semiconductors Incorporating this compound Units

The this compound moiety serves as a valuable building block for constructing conjugated polymers and organic semiconductors, particularly for n-type applications in organic field-effect transistors (OFETs) and organic phototransistors (OPTs) researchgate.netresearchgate.net. The synthesis of conjugated polymers incorporating this compound units has been an active area of research, aiming to leverage the electron-deficient nature of the naphthyridine core to achieve desirable electronic and optical properties researchgate.net.

Molecules based on the dithieno[3,2-c:3′,2′-h] acs.orgresearchgate.netnaphthyridine-4,9(5H,10H)-dione structure have been synthesized and investigated for their semiconducting properties. These quinoidal molecules, when fabricated into thin films for OFETs, have exhibited unipolar n-type electron transport behavior researchgate.net. Specifically, molecules with shorter alkyl side chains demonstrated better electron transport properties, attributed to larger grain sizes facilitating charge transport researchgate.net. Furthermore, these materials have shown good photo-detection properties in the red to near-infrared region when used in organic phototransistors researchgate.net.

Conclusion and Future Perspectives

Summary of Key Research Advancements on 2,6-Naphthyridine

Research into this compound and its derivatives has progressed significantly, driven by their diverse biological activities and potential applications in materials science. Key advancements include the development of more efficient and environmentally benign synthetic methodologies , such as microwave-assisted synthesis, which offers faster reaction times and higher yields derpharmachemica.com. Novel synthetic routes continue to be explored, enabling the creation of a wide array of functionalized this compound analogues benthamdirect.comresearchgate.net.

In the realm of medicinal chemistry, this compound scaffolds have emerged as promising platforms for drug discovery. These compounds exhibit a broad spectrum of biological activities, notably anticancer properties , with several derivatives demonstrating potent cytotoxic effects against various human cancer cell lines benthamdirect.comresearchgate.netkjpp.netnih.gov. For instance, specific compounds have shown significant potency, with IC50 values as low as 0.1 µM against leukemia (HL-60) cells kjpp.netnih.gov. Research has also identified this compound derivatives as selective inhibitors of targets like FGFR4, showing promise for hepatocellular carcinoma treatment researchgate.net, and as potential antiviral or antitumoral agents mdpi.com. Beyond oncology, these compounds have been investigated for their effects on the central nervous system and their antimicrobial activities benthamdirect.comresearchgate.net.

In materials science, the tunable fluorescent properties of certain this compound derivatives have attracted attention. These molecules are being developed as fluorescent nucleoside analogues for applications in probing nucleic acids and enzyme binding sites, and they hold potential for use in organic light-emitting materials mdpi.commedscape.com.

Q & A

Q. What are the primary synthetic routes for 2,6-naphthyridine, and how do reaction conditions influence yield and purity?

this compound can be synthesized via dehydrogenative [2+2+2] cycloaddition of cyano-yne-allene substrates under catalytic conditions (e.g., Pd/C or Cu catalysts) . Alternative methods include:

- Hydrogenolysis : 1-chloro-2,6-naphthyridine treated with Pd/C and sodium acetate in methanol yields 71% .

- Oxidation : 1,3-dihydrazino-2,6-naphthyridine oxidized with CuSO₄ in acetic acid yields 53% .

- Cyclization reactions : 4-allyl-2,6-naphthyridine derivatives undergo Pd-catalyzed intramolecular Heck reactions, with yields ranging from 50% (unsubstituted allyl groups) to negligible (sterically hindered substituents) .

Key factors : Catalyst choice, solvent, temperature, and substituent steric effects significantly impact yield and purity.

Q. How are spectroscopic techniques (NMR, UV-Vis) applied to characterize this compound derivatives?

- ¹H/¹³C NMR : Used to confirm regiochemistry and substitution patterns. For example, 5-methyl-3H-pyrrolo[2,3-c]-2,6-naphthyridine derivatives show distinct aromatic proton signals at δ 7.8–8.2 ppm .

- UV-Vis spectroscopy : Reveals electronic transitions influenced by substituents. Fluorescent derivatives like 2,4-dimethyl-7-hydroxyl-1,8-naphthyridine exhibit emission maxima at 530 nm upon metal binding (e.g., Cd²⁺, Zn²⁺) .

- Polarography and ESR : Assess redox behavior and electron density distribution in the naphthyridine core .

Q. What are the common applications of this compound in medicinal chemistry?

this compound serves as a scaffold for:

- Kinase inhibitors : ATP-competitive inhibitors (e.g., CX-4945) target protein kinase CK2 .

- Antimicrobial agents : 8-amino-1,7-naphthyridine derivatives exhibit antibacterial and antifungal activity .

- Fluorescent probes : Derivatives with amino/hydroxyl groups selectively bind transition metals (e.g., Cd²⁺, Zn²⁺) for cellular imaging .

Advanced Research Questions

Q. How can contradictory data in Pd-catalyzed cyclization reactions of substituted 2,6-naphthyridines be resolved?

Substituent steric effects critically influence reaction outcomes:

- Unsubstituted allyl groups : PdCl₂(MeCN)₂ with LiCl in THF yields 62–71% pyrrolo-naphthyridines .

- Methyl-substituted allyl groups : No cyclization occurs due to reduced stability of Pd-olefin intermediates, leading to side reactions (e.g., amine displacement) .

Methodological approach : - Optimize catalyst loading (e.g., 20 mol% PdCl₂(MeCN)₂).

- Use bulky ligands to stabilize intermediates.

- Screen solvents (e.g., DMF vs. THF) to modulate reaction kinetics .

Q. What strategies enhance the selectivity of this compound derivatives for FGFR4 inhibition in cancer therapy?

FGFR4-selective inhibitors require:

- Substituent tuning : this compound analogs with electron-withdrawing groups (e.g., Cl, CN) improve binding affinity to FGFR4’s ATP pocket .

- Molecular dynamics simulations : Predict interactions with V550L mutation in rhabdomyosarcoma .

- In vitro validation : IC₅₀ assays using kinase panels to rule off-target effects .

Q. How do electron-deficient this compound derivatives perform in organic semiconductors?

Dibenzo[c,h][2,6]naphthyridine-based liquid crystalline semiconductors exhibit:

- High electron mobility : ~1.2 cm²/V·s due to planar π-conjugation .

- Thermal stability : Mesophase transitions at 150–200°C, suitable for flexible electronics .

Characterization : XRD and differential scanning calorimetry (DSC) confirm columnar mesophase organization .

Q. What analytical challenges arise in detecting trace metal ions using this compound-based sensors?

- Interference : Competing ions (e.g., Fe³⁺, Cu²⁺) quench fluorescence. Solutions include:

- In-cellulo validation : Confocal microscopy confirms sensor localization and dynamic range in live cells .

Key Considerations for Researchers

- Data contradictions : Cross-validate synthetic yields using multiple characterization techniques (e.g., HRMS, XRD) .

- Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

- Literature gaps : Prioritize understudied areas like this compound’s role in photodynamic therapy or covalent inhibitor design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.